REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[NH2:13][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.C(=O)=O>C(O)C>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:13][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[O:4]
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Name
|
|
Quantity
|
33 g
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Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
NN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After completion of the addition
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Type
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CUSTOM
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Details
|
The ethanol is partly removed (100 cc)
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Type
|
CUSTOM
|
Details
|
the reaction product is crystallized by addition of 100 cc benzene
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Type
|
CUSTOM
|
Details
|
It may be purified by recrystallization from a benzene-ethanol mixture
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)NN2CCOCC2)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |